



# Application Notes: Profiling Chromatin Accessibility with SR-4370 using ATAC-seq

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**SR-4370** is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs), with significant therapeutic potential in oncology.[1][2] Its primary mechanism of action involves the inhibition of HDAC1, HDAC2, and most potently, HDAC3.[1][3][4][5] This inhibition leads to histone hyperacetylation, resulting in alterations to chromatin structure and gene expression.[1][6] In preclinical prostate cancer models, **SR-4370** has been observed to decrease chromatin accessibility at androgen receptor (AR) binding sites and downregulate key oncogenic drivers, including the AR and MYC networks.[1][7]

The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful method for mapping genome-wide chromatin accessibility.[6][8] This application note provides a detailed protocol for using ATAC-seq to investigate the effects of **SR-4370** on chromatin accessibility in cultured mammalian cells.

# Quantitative Data In Vitro HDAC Inhibition

The inhibitory potency of **SR-4370** against various HDAC isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.



HDAC Isoform	IC50 (μM)
HDAC1	~0.13
HDAC2	~0.58
HDAC3	~0.006
HDAC6	~3.4
HDAC8	~2.3

Data compiled from multiple sources.[1][2][3][4]

## **ATAC-seq Data Summary (Hypothetical Data)**

The following tables provide an example of how to summarize quantitative data from an ATAC-seq experiment comparing untreated (control) and **SR-4370**-treated cells. The values presented here are hypothetical and should be replaced with experimental data.

Table 1: ATAC-seq Peak Summary

Sample	Total Reads	Mapped Reads	Number of Peaks
Control (Vehicle)	65,000,000	61,750,000	85,000
SR-4370 Treated	68,000,000	64,600,000	92,000

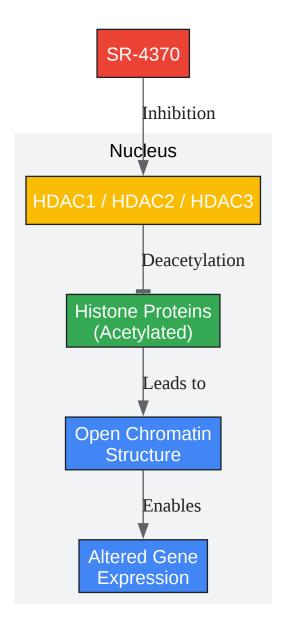
Table 2: Differential Accessibility Analysis

Comparison	Differentially Accessible Regions (DARs)	More Accessible Regions	Less Accessible Regions
SR-4370 vs. Control	12,500	7,800	4,700

# **Signaling Pathway**



**SR-4370**'s mechanism of action involves the direct inhibition of class I HDAC enzymes. This prevents the removal of acetyl groups from histone proteins, leading to an increase in histone acetylation. The neutralized positive charge of histones relaxes the chromatin structure, making it more accessible to transcription factors and the transcriptional machinery, thereby altering gene expression.[6] In the context of prostate cancer, this has been shown to reduce accessibility at AR binding sites.[1][7]



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SR-4370 inhibits HDACs, increasing histone acetylation and chromatin accessibility.



## **Experimental Protocols**

This protocol is adapted from standard ATAC-seq procedures for cultured mammalian cells.[6] [9] Optimization for specific cell types and experimental conditions is recommended.

### I. Cell Culture and SR-4370 Treatment

- Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
- **SR-4370** Preparation: Prepare a stock solution of **SR-4370** in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.[6]
- Treatment: Treat cells with the desired concentration of **SR-4370**. A starting concentration range of 0.1  $\mu$ M to 5  $\mu$ M is recommended.[6] An untreated control (vehicle-only, e.g., 0.1% DMSO) must be included.[6]
- Incubation: Incubate the cells for a specific duration. A time course of 6, 12, and 24 hours
  can be used to assess both early and late effects on chromatin accessibility.[6]
- Cell Harvesting: After treatment, harvest approximately 50,000 cells by trypsinization or scraping.[9][10] Centrifuge at 500 x g for 5 minutes at 4°C.[9]
- Washing: Wash the cell pellet once with 50 μL of ice-cold 1X PBS. Centrifuge at 500 x g for 5 minutes at 4°C.[9]

#### II. Nuclei Isolation

- Resuspend the cell pellet in 50 µL of cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630).[9]
- Pipette up and down gently to lyse the cells.
- Incubate on ice for 10 minutes.
- Immediately centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
- Carefully remove and discard the supernatant.



### **III. Transposition Reaction**

- Prepare the transposition reaction mix:
  - 25 μL 2x Tagmentation DNA (TD) Buffer
  - 2.5 μL Tagmentation DNA Enzyme 1 (TDE1, Tn5 Transposase)
  - 22.5 μL Nuclease-free water
- Resuspend the nuclei pellet in 50 μL of the transposition reaction mix.[6]
- Incubate at 37°C for 30 minutes in a thermomixer with shaking.[6][9]

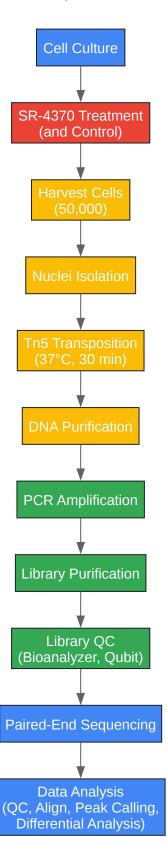
#### IV. DNA Purification and Library Preparation

- Purification: Immediately after transposition, purify the DNA using a Qiagen MinElute PCR
   Purification Kit or a similar column-based method.[6][9] Elute in 10 μL of elution buffer.
- PCR Amplification: Amplify the transposed DNA using PCR primers containing Illumina sequencing adapters.
  - Perform an initial 5 cycles of PCR.
  - To determine the additional number of cycles needed, run a small aliquot of the PCR product on a qPCR machine.
  - Run the remaining PCR reaction with the determined number of additional cycles.
- Library Purification: Purify the amplified library using a Qiagen PCR purification kit or AMPure beads.
- Quality Control: Assess the library quality and size distribution using an Agilent Bioanalyzer.
   Quantify the library concentration using a Qubit fluorometer.
- Sequencing: Sequence the libraries on an Illumina platform using paired-end sequencing.

## V. Data Analysis Workflow



A standard ATAC-seq data analysis workflow should be followed. This includes quality control, alignment to a reference genome, peak calling, and differential accessibility analysis.





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Workflow for ATAC-seq with **SR-4370** treatment and data analysis.

#### Conclusion

This application note provides a comprehensive framework for investigating the impact of the HDAC inhibitor **SR-4370** on chromatin accessibility using ATAC-seq. The detailed protocol and data analysis guidelines will enable researchers to design, execute, and interpret experiments aimed at understanding the epigenetic mechanisms of **SR-4370**. The expected outcomes will provide valuable insights into the role of class I HDACs in regulating chromatin structure and gene expression, which is critical for drug development.

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